molecular formula C7H15N3O2S B1479414 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2098127-45-6

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1479414
CAS No.: 2098127-45-6
M. Wt: 205.28 g/mol
InChI Key: UABGCSLVFYLZKS-UHFFFAOYSA-N
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Description

“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is a heterocyclic compound . It has the empirical formula C7H14N2O2S and a molecular weight of 263.19 .


Molecular Structure Analysis

The SMILES string for “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 . This provides a text representation of the compound’s structure.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antifungal Agents : A study focused on the synthesis of new pyridine derivatives showing potent antifungal activity, highlighting the chemical versatility and potential therapeutic uses of thiadiazolidine derivatives (Rajput, Sharma, And Yashovardhan, 2011).
  • Antimicrobial and Antifungal Activities : Novel 3-Chloro-1-(5-ethyl-[1,3,4]thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives were synthesized and evaluated for antibacterial and antifungal activities, demonstrating the compound's significance in health pharmaceutics and agriculture (Makwane, Srivastava, Dua, & Srivastava, 2018).

Anti-inflammatory and Analgesic Activities

  • Anti-inflammatory Agents : Research into substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles has shown promising anti-inflammatory and analgesic activities, indicating the potential of these derivatives in developing new therapeutic agents (Bhati & Kumar, 2008).

Synthesis Techniques and Characterization

  • Microwave-Assisted Synthesis : A study demonstrating the microwave-assisted rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, with evaluation of their antibacterial and antifungal activity (Mistry & Desai, 2006).

Anticancer Agents

  • Novel Synthesis for Anticancer Evaluation : Research into the synthesis and evaluation of some new benzimidazole derivatives, including azetidin-2-ones, for potential antimicrobial and anticancer activities, underscores the role of these compounds in developing new therapeutic options (Ansari & Lal, 2009).

Agricultural Applications

  • Pest and Disease Control : The development of novel 3-chloro-1-(5-ethyl-[1,3,4]thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives and their evaluation for antimicrobial and antifungal activities showcase the potential use of these compounds in agriculture for pest and disease control (Makwane et al., 2018).

Safety and Hazards

“4-Azetidin-3-yl-thiomorpholine-1,1-dioxide” is classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . It’s also classified as a combustible solid .

Properties

IUPAC Name

2-(azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-2-9-3-4-10(13(9,11)12)7-5-8-6-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABGCSLVFYLZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(S1(=O)=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide

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